N-Hydroxy-4-acetylaminostilbene
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-hydroxy-N-[4-(2-phenylethenyl)phenyl]acetamide |
InChI |
InChI=1S/C16H15NO2/c1-13(18)17(19)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12,19H,1H3 |
InChI Key |
RWXNJPBIVZZSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O |
Synonyms |
N-hydroxy-4-acetylaminostilbene N-hydroxy-AAS |
Origin of Product |
United States |
Synthesis and Chemical Derivatization for Mechanistic Investigations
Laboratory Synthetic Routes for N-Hydroxy-4-acetylaminostilbene
The laboratory synthesis of this compound can be approached through multi-step procedures, often starting from commercially available precursors. A common strategy involves the construction of the stilbene (B7821643) backbone followed by the introduction or modification of the nitrogen-containing functional group.
One plausible route begins with the synthesis of a nitro-substituted stilbene, which is then selectively reduced to the corresponding hydroxylamine. For instance, the Wittig or Horner-Wadsworth-Emmons reaction can be employed to form the stilbene double bond, followed by reduction of the nitro group.
A key challenge in the synthesis is the selective reduction of the nitro group to the N-hydroxy functionality without further reduction to the amine. Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or catalytic hydrogenation with a modified catalyst are often employed for this transformation.
Table 1: Plausible Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | Diethyl benzylphosphonate, Sodium hydride, THF | 4-Nitro-4'-acetylaminostilbene |
Synthesis of Conjugate Metabolites
To investigate the role of metabolic conjugation in the bioactivation of this compound, the synthesis of its primary conjugate metabolites is essential. These include N-acetoxy esters, N-sulfooxy esters, and N-glucuronide conjugates.
N-Acetoxy esters of N-hydroxy arylamines are often highly reactive electrophiles. The synthesis of N-acetoxy-4-acetylaminostilbene is typically achieved through the acylation of the parent N-hydroxy compound.
The reaction is generally carried out by treating this compound with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a mild base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. The N-acetoxy derivative is often unstable and may be prepared in situ for subsequent reactions or isolated carefully at low temperatures.
Table 2: Synthesis of N-Acetoxy-4-acetylaminostilbene
| Starting Material | Reagents and Conditions | Product |
|---|
The N-sulfooxy (sulfate) esters of N-hydroxy arylamines are another class of reactive metabolites. The synthesis of N-sulfooxy-4-acetylaminostilbene involves the sulfation of the N-hydroxy group.
A common method for the sulfation of hydroxylamines is the use of a sulfur trioxide complex, such as the sulfur trioxide pyridine complex or sulfur trioxide trimethylamine (B31210) complex. These reagents provide a controlled source of SO3. The reaction is typically performed in an aprotic solvent, and the resulting sulfate (B86663) ester is often isolated as a stable salt, for example, a potassium or sodium salt.
Table 3: Synthesis of N-Sulfooxy-4-acetylaminostilbene
| Starting Material | Reagents and Conditions | Product |
|---|
N-Glucuronidation is a major metabolic pathway for many xenobiotics, including N-hydroxy arylamines. The synthesis of the N-glucuronide of this compound can be accomplished through both chemical and enzymatic methods.
Chemical synthesis often involves the reaction of the N-hydroxy compound with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate (B1259523) derivative, under Koenigs-Knorr or related glycosylation conditions. Subsequent deprotection of the sugar hydroxyl groups and the carboxyl group yields the final N-glucuronide.
Enzymatic synthesis provides a stereoselective route to the β-glucuronide, which is the anomer typically formed in biological systems. This method utilizes UDP-glucuronosyltransferases (UGTs), either in microsomal preparations or as purified enzymes, with UDP-glucuronic acid (UDPGA) as the sugar donor. nih.gov
Table 4: Synthesis of the N-Glucuronide of this compound
| Method | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| Chemical | This compound | Acetobromo-α-D-glucuronic acid methyl ester, Silver carbonate, Toluene | (N-Hydroxy-4-acetylaminostilbenyl)-β-D-glucuronic acid (after deprotection) |
Metabolic Pathways and Biotransformation of N Hydroxy 4 Acetylaminostilbene
N-Oxidation Processes and Proximate Metabolite Formation
The initial step in the metabolic activation of many aromatic amines and amides is N-oxidation, leading to the formation of N-hydroxy metabolites. N-Hydroxy-4-acetylaminostilbene is itself an N-hydroxy metabolite, typically formed from its parent compound, 4-acetylaminostilbene (B188834).
The N-hydroxylation of aromatic amides to their corresponding N-hydroxy derivatives is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of various tissues, most notably the liver. While direct studies on 4-acetylaminostilbene are limited, the metabolism of structurally similar compounds, such as 4-aminobiphenyl (B23562) (ABP), provides significant insight. For ABP, a well-established model involves initial N-hydroxylation by CYP1A2 to form N-hydroxy-ABP. nih.gov
Further investigations into ABP metabolism have revealed that other CYP isoforms, such as CYP2E1, also play a major role in its N-hydroxylation. nih.govnih.gov Studies using liver microsomes from mice genetically deficient in Cyp1a2 still demonstrated substantial ABP N-hydroxylation activity, indicating the involvement of other enzymes. nih.gov Subsequent experiments identified CYP2E1 as a significant contributor to this metabolic step. nih.govnih.gov The mechanism of N-hydroxylation by CYPs is thought to proceed via a hydrogen abstraction and rebound mechanism. nih.gov Given the structural similarities, it is highly probable that CYP1A2 and potentially other CYP isoforms are responsible for the conversion of 4-acetylaminostilbene to this compound.
Table 1: Cytochrome P450 Isoforms Implicated in N-Hydroxylation of Aromatic Amines
| Enzyme Family | Specific Isoform | Substrate Example | Role in Metabolism |
|---|---|---|---|
| Cytochrome P450 | CYP1A2 | 4-aminobiphenyl (ABP) | N-hydroxylation |
Phase II Conjugation Pathways
Once formed, this compound can undergo several Phase II conjugation reactions. These pathways generally increase the water solubility of the compound, facilitating its excretion. However, in the case of N-hydroxy arylamides, some conjugation reactions can lead to the formation of highly reactive, unstable esters that can bind to cellular macromolecules.
N-Acetyltransferases (NATs) are cytosolic enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines (N-acetylation) and their N-hydroxy metabolites (O-acetylation). Research has shown that trans-N-Hydroxy-4-acetylaminostilbene acts as a potent mechanism-based inactivator, or "suicide inhibitor," of hamster hepatic N,N-acetyltransferase. nih.gov This inactivation is irreversible and suggests a strong interaction between the compound and the enzyme. nih.gov
The process of O-acetylation of N-hydroxy arylamides by NATs is a critical activation step, leading to the formation of N-acetoxyarylamines. These intermediates are often unstable and can spontaneously break down to form reactive arylnitrenium ions. Cutaneous acetyltransferases in hamster skin have also been shown to catalyze both N- and O-acetylation of carcinogenic arylamines and N-hydroxyarylamines, indicating that this metabolic activation can occur in extrahepatic tissues. nih.gov
Sulfonation is another important Phase II conjugation pathway, catalyzed by sulfotransferases (SULTs). These cytosolic enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group. This compound can be a substrate for SULTs.
Studies on the structurally similar compound N-hydroxy-4'-fluoro-4-acetylaminobiphenyl (N-OH-FAABP) have shown that it is a substrate for sulfotransferases in vitro. nih.gov The metabolic activation of N-OH-FAABP in rat liver involves two sulfotransferase-dependent pathways:
Direct sulfation of the hydroxamic acid, leading to an unstable N-sulfate ester that can form N-acetylated DNA adducts. nih.gov
Deacetylation to the corresponding hydroxylamine, followed by sulfation to an N-sulfate ester, which results in deacetylated DNA adducts. nih.gov
It is plausible that this compound follows similar sulfonation pathways, leading to the formation of reactive sulfate (B86663) conjugates.
Glucuronidation, the conjugation with glucuronic acid, is a major detoxification pathway for a wide variety of compounds. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. The N-hydroxy metabolites of several carcinogenic arylamines are known to undergo glucuronidation.
For instance, the main metabolite of N-hydroxy-4'-fluoro-4-acetylaminobiphenyl excreted in the bile of rats was identified as the N-O-glucuronide conjugate. nih.gov Inhibition of sulfation pathways led to a significant increase in the excretion of this glucuronide, highlighting the interplay between these two conjugation pathways. nih.gov Similarly, N-hydroxy metabolites of N-acetylbenzidine are substrates for glucuronidation by human liver microsomes. nih.gov Different UGT isoforms exhibit varying specificities for arylamines and their N-hydroxy derivatives. For example, human UGT1.7 has been shown to have broad substrate specificity, including for the bulky arylamine 4-ABP and its N-hydroxy derivative. nih.gov These findings strongly suggest that this compound is also a substrate for UGTs, leading to the formation of a more water-soluble and excretable glucuronide conjugate.
Table 2: Phase II Enzymes in the Metabolism of N-Hydroxyarylamides
| Enzyme Family | Specific Enzyme(s) | Pathway | Resulting Metabolite/Intermediate |
|---|---|---|---|
| N-Acetyltransferases | NATs | O-Acetylation | N-Acetoxy-4-acetylaminostilbene |
| Sulfotransferases | SULTs | Sulfonation | N-Sulfoxy-4-acetylaminostilbene |
Formation of Reactive Electrophilic Intermediates
A critical outcome of the metabolic pathways of this compound is the formation of highly reactive electrophilic intermediates that are considered the "ultimate carcinogens." These intermediates can covalently bind to nucleophilic sites on cellular macromolecules such as DNA, RNA, and proteins, initiating the process of carcinogenesis.
The O-acetylation of this compound by N-acetyltransferases yields trans-4-N-acetoxy-N-acetylaminostilbene. nih.gov This N-acetoxy ester is an unstable and highly electrophilic intermediate. It can spontaneously heterolyze, losing the acetate (B1210297) group to form a resonance-stabilized nitrenium ion. This reactive species can then attack nucleophilic centers in cellular molecules. For example, trans-4-N-acetoxy-N-acetylaminostilbene has been shown to react with guanosine (B1672433) and deoxyguanosine, forming various DNA adducts. Similarly, the N-sulfate conjugate formed via sulfonation is also highly unstable and can break down to the same reactive nitrenium ion.
Generation of Nitrenium Ions
A pivotal event in the metabolic activation of N-hydroxy-arylamines, including this compound, is the formation of a highly electrophilic nitrenium ion. This process is generally believed to proceed through the heterolytic cleavage of the N-O bond of a reactive ester derivative. While direct evidence for the generation of a nitrenium ion specifically from this compound is not extensively detailed in the available literature, the established mechanisms for analogous aromatic amines provide a strong basis for this pathway. The resulting nitrenium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules such as DNA, which is a critical event in the initiation of carcinogenesis.
Formation of Reactive Esters (N-acetoxy and N-sulfooxy)
The formation of reactive esters from the N-hydroxy group is a prerequisite for the generation of the nitrenium ion. These esters are more reactive than the parent N-hydroxy compound due to the better leaving group ability of the ester function compared to a hydroxyl group.
N-acetoxy-4-acetylaminostilbene : This reactive ester can be formed via O-acetylation of this compound. This reaction is catalyzed by N-acetyltransferases (NATs), which are cytosolic enzymes. Studies on analogous compounds have shown that N-hydroxy-arylamines can serve as substrates for NATs, leading to the formation of N-acetoxy esters. For instance, trans-N-Hydroxy-4-acetylaminostilbene has been identified as a potent mechanism-based inactivator of hamster hepatic N,N-acetyltransferase, which suggests a metabolic interaction leading to a reactive intermediate.
N-sulfooxy-4-acetylaminostilbene : The formation of a sulfate conjugate, N-sulfooxy-4-acetylaminostilbene, is another potential bioactivation pathway. This reaction is catalyzed by sulfotransferases (SULTs), which are also cytosolic enzymes that utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor. However, studies on the related compound, trans-N-hydroxy-4-aminostilbene, have indicated that it is not a substrate for rat liver sulfotransferase activity. This suggests that the formation of N-sulfooxy-4-acetylaminostilbene may not be a primary metabolic activation pathway in all species or tissues.
Deactivation and Detoxification Pathways
Concurrent with bioactivation, this compound undergoes deactivation and detoxification processes that reduce its reactivity and facilitate its excretion.
Reduction to Parent Amine
A significant detoxification pathway for N-hydroxy-arylamines is their reduction back to the corresponding parent amine. In the case of this compound, this would result in the formation of 4-acetylaminostilbene. This reductive pathway has been demonstrated for the analogous compound, N-hydroxy-4-acetylaminobiphenyl, where intestinal microflora were shown to play a crucial role in its reduction. This suggests that gut bacteria may significantly influence the systemic levels of this compound and its metabolites. This reduction can also be carried out by tissue homogenates, including those from the liver, kidney, and brain, although the activity in the cecal flora is considerably higher on a weight basis.
Deacetylation and Isomerization Processes
Deacetylation : The removal of the acetyl group from this compound is another important metabolic transformation. This deacetylation can occur at the nitrogen atom, leading to the formation of N-hydroxy-4-aminostilbene. This reaction is primarily catalyzed by microsomal enzymes, specifically carboxyl esterases. nih.gov Studies on other N-hydroxy-arylacetamides have shown that this deacetylation is a significant metabolic route and can be inhibited by esterase inhibitors. nih.gov The resulting deacetylated metabolite can then be further metabolized or conjugated.
Isomerization : Stilbene (B7821643) derivatives, including this compound, can exist as cis and trans isomers. The interconversion between these isomers can be influenced by photochemical and thermal energy. The trans isomer is generally the more thermodynamically stable form. The mechanism of isomerization can proceed through either a rotational or an inversional pathway, and is influenced by factors such as solvent polarity and the presence of specific substituents on the aromatic rings. While specific studies on the isomerization of this compound are limited, the general principles governing stilbene isomerization suggest that this process could occur in vivo, potentially affecting the biological activity of the compound as different isomers may have distinct metabolic fates and biological effects.
Molecular Mechanisms of Interaction with Cellular Macromolecules
DNA Adduct Formation
The interaction of N-Hydroxy-4-acetylaminostilbene with DNA is a key aspect of its molecular mechanism. This interaction primarily involves the formation of covalent adducts, which can lead to significant structural and functional alterations of the DNA molecule.
The predominant site of covalent modification on DNA by the reactive metabolite of this compound is the C8 position of deoxyguanosine. This reaction leads to the formation of the N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) adduct, which has been identified as the principal DNA adduct. nih.gov High-performance liquid chromatography (HPLC) analysis has confirmed the presence of this specific adduct in DNA modified by N-hydroxy-4-acetylaminobiphenyl. nih.gov The formation of dG-C8-ABP adducts has been quantified in human lymphoblastoid cell lines, with levels ranging from 18 to 500 adducts per 10⁹ nucleotides, demonstrating a dose-dependent relationship. nih.gov
Table 1: Levels of dG-C8-ABP Adducts in Human TK6 Lymphoblastoid Cells
| Exposure Concentration (µM) | Time (hours) | Adducts per 10⁹ Nucleotides |
|---|---|---|
| 0.5 | 2 | 18 |
| 1.0 | 2 | 35 |
| 10.0 | 2 | 300 |
| 0.5 | 6 | 25 |
| 1.0 | 6 | 50 |
| 10.0 | 6 | 450 |
| 0.5 | 27 | 20 |
| 1.0 | 27 | 40 |
| 10.0 | 27 | 500 |
Data derived from studies on human TK6 lymphoblastoid cell lines exposed to N-hydroxy-4-aminobiphenyl. nih.gov
While deoxyguanosine is the primary target, the reactive electrophile from this compound can also interact with other DNA bases, such as deoxyadenosine. However, these adducts are formed at a much lower frequency compared to the C8-deoxyguanosine adduct. The detection of multiple radioactive spots in 32P-post-labeling analysis of DNA treated with N-hydroxy-4-acetylaminobiphenyl suggests the presence of various adducts, although the dG-C8-ABP adduct remains the major product. nih.gov
The formation of bulky adducts, such as dG-C8-ABP, induces significant distortions in the DNA double helix. These structural perturbations include the unstacking of DNA bases and destabilization of the helical structure. nih.gov Circular dichroism spectroscopy of DNA modified with a related compound, N-hydroxy-4-acetylaminobiphenyl, showed a significant shift in the CD signal and an increase in ellipticity, indicating a loss of the native DNA structure. nih.gov Furthermore, the presence of these adducts can lead to the generation of single-strand breaks, which increases the mobility of the DNA in agarose (B213101) gel electrophoresis. nih.gov
RNA Adduct Formation
The reactive metabolites of this compound are also capable of forming covalent adducts with RNA. Studies have shown that the binding of [3H]N-OH-ABP to RNA is quantitatively similar to its binding to DNA. nih.gov Given that transfer RNA (tRNA) and ribosomal RNA (rRNA) are the most abundant forms of RNA in the cell, it is inferred that these are major targets for adduct formation. The formation of RNA adducts can interfere with protein synthesis and other cellular processes that rely on the proper function of RNA molecules.
Protein Adduct Formation
Reactive electrophiles, such as the aryl nitrenium ion derived from this compound, can also react with nucleophilic amino acid residues in proteins. The primary targets for such adduction are typically cysteine, histidine, and lysine (B10760008) residues. The formation of protein adducts can alter the structure and function of enzymes and other proteins, potentially disrupting cellular signaling pathways and metabolic processes. While the formation of protein adducts by related aromatic amines is well-documented, specific studies detailing the protein adducts of this compound are less common. However, the general principles of electrophilic attack on proteins are applicable. nih.gov
Covalent Binding to Cellular Proteins
The interaction of this compound with cellular macromolecules is characterized by its capacity for metabolic activation into a reactive electrophilic species that can form covalent bonds with proteins. This process can lead to the alteration of protein structure and function. Evidence for this covalent interaction comes from studies where trans-N-Hydroxy-4-acetylaminostilbene was identified as a potent, mechanism-based inactivator of hamster hepatic N,N-acetyltransferase (N,N-AT). nih.gov This type of irreversible inhibition implies the formation of a stable, covalent adduct between the compound, or a metabolite thereof, and the enzyme. nih.gov
The metabolic activation is a critical step. For many N-hydroxy arylamides and arylamines, bioactivation is mediated by enzymes such as acetyltransferases. nih.govnih.gov These enzymes can catalyze the formation of highly reactive N-acetoxy esters. These intermediates are strong electrophiles that can subsequently react with nucleophilic sites on cellular macromolecules, including proteins, to form covalent adducts. nih.govnih.gov While much of the research on related compounds has focused on binding to nucleic acids, the same reactive intermediates are capable of targeting proteins. nih.gov The formation of these protein adducts represents a significant molecular mechanism by which this compound can exert its biological effects.
Interaction with Specific Protein Nucleophiles (e.g., Sulfhydryl Groups)
Once metabolically activated to an electrophile, this compound can react with various nucleophilic amino acid residues within a protein's structure. The specific residue targeted depends on its intrinsic nucleophilicity and its accessibility within the folded protein. Among the common nucleophilic sites in proteins, the sulfhydryl (thiol) group of cysteine is a primary target for many electrophilic molecules. nih.gov
The high reactivity of cysteine is attributed to its "soft" nucleophilic character and the tendency of its sulfhydryl group to exist in the more reactive thiolate anion (S⁻) form at physiological pH. nih.gov Studies on other well-characterized electrophiles, such as 4-hydroxynonenal (B163490) (4-HNE), have established a clear hierarchy of reactivity for amino acid nucleophiles. nih.govnih.gov This preferential targeting is a guiding principle for predicting which protein sites are most susceptible to adduction by reactive metabolites.
| Amino Acid | Nucleophilic Group | Relative Reactivity | Primary Reaction Type |
|---|---|---|---|
| Cysteine | Sulfhydryl (-SH) | Very High | Michael Addition |
| Histidine | Imidazole Ring | Moderate | Michael Addition |
| Lysine | ε-Amino Group (-NH₂) | Low to Moderate | Michael Addition / Schiff Base Formation |
| Arginine | Guanidinium Group | Low | Michael Addition (with some electrophiles) |
This table summarizes the general reactivity of nucleophilic amino acid residues toward electrophilic compounds like 4-HNE, which serves as a model for the potential reactivity of activated this compound. The predominant reaction is Michael addition. nih.govnih.gov
Interestingly, in the specific case of the inactivation of N,N-acetyltransferase by this compound, the presence of free cysteine in the incubation mixture did little to prevent the enzyme's inactivation. nih.gov This suggests that the reactive electrophile, once formed within the enzyme's active site, reacts immediately with a nearby residue on the enzyme itself rather than diffusing out where it could be quenched by other nucleophiles like free cysteine. nih.gov This highlights the importance of the local protein environment in determining the outcome of the interaction.
Cellular and Subcellular Responses to N Hydroxy 4 Acetylaminostilbene
Genotoxicity Mechanisms in In Vitro Systems
The genotoxicity of N-Hydroxy-4-acetylaminostilbene and its analogs is a significant area of research, with studies focusing on its ability to induce DNA damage, cause mutations, and potentially interfere with DNA repair mechanisms.
Research has shown that metabolites of related aromatic compounds can induce various forms of DNA damage. For instance, N-hydroxy-4-aminoazobenzene (N-OH-AAB), a metabolite of 4-dimethylaminoazobenzene, has been found to cause oxidative DNA damage in the presence of Cu(II). nih.govnih.gov This damage includes the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and is enhanced by the presence of NADH. nih.govnih.gov The mechanism is thought to involve the generation of hydrogen peroxide and the formation of DNA-copper-hydroperoxo complexes, which are reactive species that can damage DNA. nih.govnih.gov
Similarly, N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP), a reactive metabolite of 4-aminobiphenyl (B23562) (4-ABP), has been demonstrated to induce single-strand breaks in human DNA. nih.gov An increase in the concentration of N-OH-AABP leads to increased mobility of DNA in gel electrophoresis, indicative of the formation of smaller DNA fragments resulting from strand breaks. nih.gov The comet assay, a sensitive method for detecting DNA damage in single cells, has confirmed that N-OH-AABP causes DNA breakage in human lymphocytes. nih.gov This damage to the DNA's helical structure is also supported by a loss of fluorescence and changes in circular dichroism spectroscopy. nih.gov These metabolites can also cause oxidative DNA damage by producing reactive oxygen species, leading to DNA strand breaks and base modifications. nih.gov
The types of DNA damage are broadly categorized into single-base alterations, two-base alterations, chain breaks, and cross-linkages. youtube.com Oxidative free radicals like hydrogen peroxide can cause chain breaks by oxidizing components of the DNA. youtube.com
The mutagenic potential of this compound and its analogs has been evaluated in various systems. For example, N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) has been reported to be a potent mutagen. nih.gov In a study using human TP53 knock-in (Hupki) mouse embryo fibroblasts, treatment with N-OH-4-ABP led to the identification of TP53 mutants, with G>C/C>G transversions being the predominant mutation type. nih.gov However, in the same study, lacZ mutagenicity was not observed. nih.gov
In bacterial systems, the mutagenicity of some hydroxylaminotoluene derivatives has been investigated in Salmonella typhimurium. nih.gov For instance, 4-acetylamino-2-hydroxylaminotoluene (4AA2HAT) was found to be a base-pair substitution mutagen in the presence of certain esterification systems. nih.gov The mutagenic activity of N4-hydroxycytidine has also been demonstrated in Salmonella typhimurium. nih.gov
It is important to note that the mutagenic activity of these compounds can be influenced by metabolic activation. The primary step for many aromatic amines is N-oxidation, followed by conjugation, to form reactive electrophiles that can bind to DNA and induce mutations. nih.gov
The cellular response to DNA damage involves a complex set of DNA repair mechanisms. youtube.comyoutube.com While the direct impact of this compound on these repair processes is not extensively detailed in the provided search results, the efficient repair of DNA adducts formed by its analogs has been observed.
In a study with N-OH-4-ABP-treated human TP53 knock-in mouse embryo fibroblasts, a significant decrease in DNA adduct levels was observed after a 24-hour recovery period. nih.gov This suggests that the cells can efficiently repair the dG-C8-4-ABP adducts, potentially before they become fixed as mutations. nih.gov The primary mechanisms for repairing DNA damage include base excision repair, nucleotide excision repair, mismatch repair, and double-strand break repair. youtube.comyoutube.com Base excision repair, for instance, deals with single-base alterations caused by events like deamination. youtube.comyoutube.com Nucleotide excision repair can remove larger, helix-distorting lesions. youtube.com The efficient removal of adducts suggests the activity of one or more of these repair pathways.
Cellular Interactions and Macromolecular Binding Profiles
The biological activity of this compound is also defined by its ability to bind to cellular components and potentially influence signaling pathways.
The binding of reactive metabolites to cellular macromolecules is a key aspect of their mechanism of action. Studies have shown that metabolites of related aromatic amines can bind to proteins and DNA in various cell types. For example, 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation, has been observed to bind to surface and cytoplasmic proteins of human T lymphocytes. nih.gov This binding can modulate the proliferative response of these immune cells. nih.gov Specifically, high-affinity binding sites for melatonin (B1676174) have been identified in human circulating T lymphocytes, particularly CD4+ cells, but not in B lymphocytes. nih.gov
In the context of bladder cancer, which has been linked to aromatic amines, the binding of metabolites to uroepithelial cells is of particular interest. While direct binding data for this compound in uroepithelial cells is not provided in the search results, the genotoxic effects of its analog, N-OH-AABP, on human DNA have implications for bladder cancer. nih.govnih.gov The formation of DNA adducts in the bladder of smokers has been reported, implicating these compounds in the etiology of this disease. nih.gov
The interaction of chemical compounds with cellular components can lead to the modulation of various signaling pathways. While specific signaling pathways directly affected by this compound are not detailed in the provided search results, related compounds offer insights into potential mechanisms.
For instance, 4-hydroxy-trans-2-nonenal (HNE), a reactive aldehyde, can form adducts with proteins and nucleic acids, thereby regulating signaling pathways involved in cell proliferation, differentiation, and apoptosis. nih.gov The specific effects of HNE are concentration-dependent and can alter both anti-oxidative defense pathways and pro-inflammatory cytotoxic pathways. nih.gov
Furthermore, β-hydroxy-β-methylbutyrate (HMB) has been shown to stimulate protein synthesis in skeletal muscle by activating the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov This involves the increased phosphorylation of mTOR and its downstream targets, p70S6k and 4E-BP1. nih.gov This indicates how a small molecule can initiate a signaling cascade to influence cellular processes.
trans-N-Hydroxy-4-acetylaminostilbene has been identified as a potent mechanism-based inactivator of hamster hepatic N,N-acetyltransferase (N,N-AT). nih.gov This irreversible inhibition suggests a direct interaction with and modification of a key enzyme involved in the metabolism of other compounds. nih.gov
Enzymatic Systems Involved in N Hydroxy 4 Acetylaminostilbene Biotransformation
Role of N-Acetyltransferases (NATs)
N-acetyltransferases are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (AcCoA) to an acceptor molecule. nih.gov In the context of N-Hydroxy-4-acetylaminostilbene, NATs play a dual role, acting as both a substrate for transacetylation and a target for inactivation.
Research has demonstrated that this compound serves as a substrate for N-acetyltransferases. Specifically, it can act as an acetyl donor in N-arylhydroxamic acid-dependent transacetylation reactions. nih.gov In studies using hamster hepatic N,N-acetyltransferase (N,N-AT), trans-N-Hydroxy-4-acetylaminostilbene was evaluated for its ability to participate in the transacetylation of 4-aminoazobenzene, confirming its role as a substrate for this enzymatic activity. nih.gov The structural properties of the stilbene (B7821643) bridge between the two phenyl rings have been shown to have little impact on the compound's ability to function as an acetyl donor. nih.gov
| Compound | Activity | Potency as Inactivator |
|---|---|---|
| trans-N-Hydroxy-4-acetylaminostilbene (N-OH-AAS) | Mechanism-Based Inactivator | Most potent and effective |
| N-hydroxy-4-acetylaminobiphenyl (N-OH-AAB) | Mechanism-Based Inactivator | Less potent than N-OH-AAS |
| Ketone Analogue | Mechanism-Based Inactivator | Least effective |
In humans, two primary N-acetyltransferase isoenzymes, NAT1 and NAT2, are expressed, both of which catalyze O-acetylation of N-hydroxy-arylamines. nih.gov These isoenzymes exhibit different substrate selectivities and are subject to genetic polymorphisms that lead to distinct acetylator phenotypes (e.g., slow, intermediate, and rapid acetylators). nih.gov While direct studies on this compound are limited, the mechanistic implications of these variations can be inferred from research on analogous compounds like N-OH-4-aminobiphenyl. nih.gov
Genetic variants in the NAT2 gene, such as those found in the NAT25, NAT26, and NAT27 haplotypes, result in a slow acetylator phenotype. nih.gov This is due to the production of an enzyme with reduced thermostability and a distorted cofactor or substrate binding site. nih.gov For example, the NAT27 variant demonstrates decreased O-acetylation activity for N-OH-4-aminobiphenyl. nih.gov Such reductions in metabolic activity for N-hydroxy arylamines by slow NAT2 variants could mechanistically alter the balance between detoxification and activation pathways for compounds like this compound.
| NAT2 Haplotype | Example Variant | Phenotype | Mechanistic Effect on N-OH-4-aminobiphenyl |
|---|---|---|---|
| NAT25B | rs1801280 (341T>C) | Slow Acetylator | Reduced O-acetylation activity |
| NAT26A | rs1799930 (590G>A) | Slow Acetylator | Reduced O-acetylation activity |
| NAT2*7B | rs1799931 (857G>A) | Slow Acetylator | Decreased O-acetylation activity |
Role of Sulfotransferases (SULTs)
Sulfotransferases are a family of enzymes that catalyze the sulfonation of a wide range of substrates. This process is generally considered a critical pathway in the metabolic activation of N-hydroxy arylamines.
The metabolic activation of N-hydroxy arylamines can be mediated by specific cytosolic SULT isoforms. While direct enzymatic data for this compound is not extensively detailed, studies on structurally similar compounds provide strong evidence for the involvement of the SULT1A subfamily. Research on the carcinogen N-hydroxy-4'-fluoro-4-acetylaminobiphenyl demonstrated that it is a substrate for sulfotransferases, and this sulfation is a key step in its activation to DNA-binding species. nih.gov
The SULT1A subfamily, particularly SULT1A1 and SULT1A3, are the best-characterized members involved in the metabolism of xenobiotics and endogenous compounds. nih.gov SULT1A1 has a broad substrate range for xenobiotics, while SULT1A3 is primarily associated with the metabolism of catecholamine neurotransmitters. nih.govnih.gov Given the substrate promiscuity of SULT1A1 for various phenolic compounds, it is highly probable that it plays a role in the sulfonation of this compound. The involvement of specific isoforms like SULT1A1 and SULT1A3 would be crucial in determining the tissue-specific activation of this compound. nih.gov
The enzymatic activity of all sulfotransferases is dependent on the obligatory cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov PAPS serves as the universal sulfonate donor for these reactions. The sulfation of N-hydroxy compounds, including this compound, proceeds via the SULT-catalyzed transfer of a sulfonyl group (SO3) from PAPS to the hydroxylamino group of the substrate. This reaction yields a highly unstable N-sulfate ester and adenosine-3',5'-diphosphate (PAP). The subsequent heterolytic cleavage of the N-O-sulfate bond generates a reactive nitrenium ion, which is capable of forming covalent adducts with macromolecules like DNA and proteins. The availability of PAPS within a cell is a rate-limiting factor for sulfonation and can therefore influence the extent of metabolic activation of this compound.
Role of Cytochrome P450 Monooxygenases (CYP1A2)
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of foreign compounds. nih.gov Among these, CYP1A2 is a key enzyme primarily expressed in the liver and is known for its involvement in the metabolic activation of various procarcinogens, such as polycyclic aromatic hydrocarbons and arylamines. nih.gov
The formation of this compound is a critical metabolic step originating from its parent compound, 4-acetylaminostilbene (B188834). This N-hydroxylation is a bioactivation process, and while direct studies on 4-acetylaminostilbene are limited, the role of CYP1A2 in the N-hydroxylation of other primary aromatic amines is well-documented. nih.gov It is widely accepted that CYP1A2 is a primary catalyst in the N-oxidation of arylamines, a class of compounds to which 4-acetylaminostilbene belongs. nih.govnih.gov This enzymatic action introduces a hydroxyl group to the nitrogen atom of the acetylamino group, yielding the N-hydroxy metabolite.
The proposed mechanism for the N-hydroxylation of aromatic amines by CYP1A2 involves an anionic pathway. nih.gov This process includes the transfer of a proton from the amine to the ferrous-peroxo species of the enzyme, which is a key step in the catalytic cycle. nih.gov This bioactivation is a crucial event, as the resulting N-hydroxy metabolites are often more chemically reactive than the parent amine.
Table 1: Key Aspects of CYP1A2 Involvement in Arylamine Metabolism
| Feature | Description |
| Enzyme Family | Cytochrome P450 |
| Specific Isoform | CYP1A2 |
| Primary Location | Liver |
| Key Reaction | N-hydroxylation (N-oxidation) |
| Substrate Class | Primary aromatic amines |
| Proposed Mechanism | Anionic mechanism involving proton transfer |
| Significance | Bioactivation of parent compounds to N-hydroxy metabolites |
Role of Other Enzymes (e.g., Deacetylases)
Following its formation, this compound can undergo further biotransformation by other enzymatic systems, notably deacetylases. One such enzyme is N,N-acetyltransferase (N,N-AT), a cytosolic enzyme that can catalyze the transfer of acetyl groups. nih.gov
Research has shown that trans-N-hydroxy-4-acetylaminostilbene acts as a potent, mechanism-based inactivator of hamster hepatic N,N-acetyltransferase. nih.gov This inactivation is irreversible and suggests a specific and strong interaction between the compound and the enzyme. nih.gov Mechanism-based inactivators, also known as suicide inhibitors, are substrates that are converted by the enzyme's catalytic machinery into a reactive species that then inactivates the enzyme.
A study comparing a series of N-arylhydroxamic acids revealed that the stilbene structure of this compound contributes significantly to its potency as an inactivator of N,N-AT. nih.gov Interestingly, the presence of the nucleophile cysteine had little effect on the inactivation of N,N-AT by trans-N-hydroxy-4-acetylaminostilbene. nih.gov This suggests that the inactivation mechanism may not involve the formation of electrophilic intermediates that are released from the active site to then bind to the enzyme. nih.gov
The inactivation of N,N-AT by this compound highlights a crucial aspect of its biochemistry. By inhibiting a key acetylating enzyme, this compound can potentially disrupt the metabolic pathways of other xenobiotics and endogenous compounds that are substrates for N,N-AT.
Table 2: Interaction of trans-N-Hydroxy-4-acetylaminostilbene with Hamster Hepatic N,N-Acetyltransferase
| Parameter | Observation |
| Enzyme | N,N-acetyltransferase (N,N-AT) |
| Compound | trans-N-Hydroxy-4-acetylaminostilbene |
| Effect | Potent, mechanism-based inactivator (suicide inhibitor) |
| Nature of Inhibition | Irreversible |
| Influence of Cysteine | Little to no effect on inactivation |
| Inactivation Mechanism | Does not appear to involve release of electrophiles from the active site |
Analytical Methodologies for Mechanistic Research on N Hydroxy 4 Acetylaminostilbene
The investigation into the mechanisms by which N-Hydroxy-4-acetylaminostilbene interacts with biological macromolecules, particularly DNA, relies on a suite of sophisticated analytical techniques. These methods allow for the detailed characterization of structural changes in DNA, as well as the separation and identification of the resulting covalent adducts.
Theoretical and Computational Chemistry Approaches in N Hydroxy 4 Acetylaminostilbene Research
Molecular Modeling of Reactive Intermediates (e.g., Nitrenium Ions)
The carcinogenicity of N-Hydroxy-4-acetylaminostilbene is believed to be mediated by the formation of highly reactive electrophilic intermediates. A key metabolite is the corresponding nitrenium ion, which is generated through the metabolic activation of the N-hydroxy group. Computational modeling plays a pivotal role in understanding the formation, stability, and reactivity of these transient species.
Through metabolic processes, the hydroxyl group of this compound can be esterified, for instance, by sulfotransferases to form a sulfate (B86663) ester. nih.gov This ester is unstable and can heterolytically cleave to form a resonance-stabilized nitrenium ion. Molecular modeling techniques, such as Density Functional Theory (DFT), are employed to calculate the energetics of this process and to characterize the structure of the resulting nitrenium ion. These calculations help in understanding the factors that influence the stability of the nitrenium ion, such as the delocalization of the positive charge over the aromatic system.
The stilbene (B7821643) backbone of the molecule allows for extensive charge delocalization, which can be visualized through computed electrostatic potential maps. These maps illustrate the distribution of charge on the molecular surface, highlighting the electrophilic nature of the nitrenium ion and predicting the likely sites for nucleophilic attack by biological molecules like DNA.
Table 1: Representative Calculated Properties of Arylnitrenium Ions
| Property | Description | Representative Value |
| Heat of Formation | The energy change when a compound is formed from its constituent elements. | Varies depending on the specific arylnitrenium ion. |
| Singlet-Triplet Energy Gap | The energy difference between the lowest energy singlet and triplet electronic states. | Typically in the range of 20-40 kcal/mol. |
| Charge Distribution | The distribution of partial charges on the atoms of the ion. | Positive charge is delocalized over the nitrogen and the aromatic rings. |
Note: The values in this table are representative for arylnitrenium ions and are intended to be illustrative due to the limited availability of specific data for the this compound-derived nitrenium ion.
Quantum Chemical Calculations of Reactivity and Electronic Properties
Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of this compound and its metabolites. These calculations provide quantitative data on various molecular properties that govern its chemical behavior.
One of the key applications of quantum chemistry in this context is the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. For carcinogenic arylamines and their metabolites, these calculations can help predict their potential to react with biological nucleophiles.
Furthermore, quantum chemical methods are used to calculate various reactivity descriptors, such as global and local electrophilicity and nucleophilicity indices. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's susceptibility to undergo chemical reactions. For instance, the electrophilicity index can be used to rank the reactivity of different metabolites of this compound towards DNA bases.
Table 2: Representative Quantum Chemical Descriptors for Arylamine Metabolites
| Descriptor | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |
| Electrophilicity Index (ω) | A measure of the global electrophilic nature of a molecule. | Predicts the propensity to accept electrons from nucleophiles. |
Note: This table presents representative quantum chemical descriptors relevant to the study of arylamine metabolites. Specific values for this compound would require dedicated computational studies.
Simulation of DNA and Protein Interactions
The ultimate carcinogenic event for many chemical carcinogens is the formation of covalent adducts with DNA. Computational simulations, particularly molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are powerful tools for studying the interactions between the reactive metabolites of this compound and DNA.
MD simulations can be used to model the process of a nitrenium ion approaching a DNA duplex. These simulations provide detailed information about the preferred binding sites on the DNA bases, typically the C8 and N2 positions of guanine. By analyzing the trajectories of these simulations, researchers can identify the specific non-covalent interactions, such as hydrogen bonds and stacking interactions, that guide the reactive intermediate to its target site on the DNA.
Once a covalent adduct is formed, QM/MM simulations can be employed to study its structure and the resulting distortion of the DNA double helix. These simulations treat the adduct and its immediate surroundings with a high level of quantum mechanical theory, while the rest of the DNA and solvent are treated with a more computationally efficient molecular mechanics force field. This approach allows for an accurate description of the electronic changes upon adduct formation and their impact on the local DNA structure. Such structural perturbations are believed to be a key factor in the miscoding and initiation of mutations during DNA replication.
Similarly, simulations can be used to investigate the interactions of this compound and its metabolites with proteins, such as the enzymes involved in its metabolic activation (e.g., sulfotransferases) or DNA repair enzymes. These simulations can help in understanding the mechanism of enzyme inhibition or the recognition of DNA adducts by the cellular repair machinery.
Future Directions in N Hydroxy 4 Acetylaminostilbene Research
Elucidation of Novel Metabolic Pathways and Metabolites
While the primary metabolic pathways of N-Hydroxy-4-acetylaminostilbene are partially understood, future research will aim to identify and characterize novel, less abundant metabolites that may play a crucial role in its biological activity. The metabolic activation of related compounds, such as N-hydroxy-4-acetylaminobiphenyl, has been shown to produce various metabolites, including the deacetylated product N-hydroxy-4-aminobiphenyl and 4-acetylaminobiphenyl. nih.gov Similar comprehensive profiling is necessary for this compound. The use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in elucidating the structures of these novel metabolites. Furthermore, investigating the metabolic pathways in different human tissues, beyond the liver, will provide a more complete picture of its systemic effects. For instance, studies on analogous compounds have revealed that metabolic activation can occur directly in target tissues like the human uroepithelial cells, suggesting the importance of localized metabolism. nih.govnih.gov
Deeper Understanding of Specific Enzyme-Substrate Interactions
The interaction of this compound with various enzymes is a critical determinant of its metabolic activation and detoxification. Future studies will focus on obtaining a more detailed understanding of these enzyme-substrate interactions at a molecular level. For example, trans-N-Hydroxy-4-acetylaminostilbene has been identified as a potent mechanism-based inactivator of hamster hepatic N,N-acetyltransferase. nih.gov Research will aim to crystallize enzyme-substrate complexes to visualize the precise binding modes and catalytic mechanisms. Computational modeling and molecular dynamics simulations will complement these experimental approaches to predict and analyze the interactions with key enzymes such as sulfotransferases and acetyltransferases. nih.govnih.gov Understanding how genetic polymorphisms in these enzymes affect the metabolism of this compound will be crucial for assessing inter-individual differences in susceptibility to its effects.
| Adduct Type | Formation from Related Compounds | Potential Significance |
| dG-C8 Adducts | Major adduct formed from N-acetoxy derivatives of IQ and MeIQx. nih.gov | Implicated in carcinogenesis. nih.govnih.gov |
| dG-N2 Adducts | Detected with IQ and MeIQx, though at lower levels than C8 adducts. nih.gov | May contribute to the mutagenic spectrum. |
| Other DNA Adducts | Studies on N-OH-ABP in human uroepithelial cells revealed multiple adducts. nih.gov | Suggests multiple activation pathways and a complex genotoxic profile. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Insight
To gain a holistic understanding of the cellular responses to this compound, future research will increasingly rely on the integration of multiple "omics" datasets. ufz.de This systems biology approach will combine genomics, transcriptomics, proteomics, and metabolomics data to construct comprehensive models of the compound's mechanism of action. researchgate.net By correlating changes across these different molecular layers, researchers can identify key pathways and regulatory networks that are perturbed by this compound exposure. ufz.de For instance, integrating transcriptomic and proteomic data can reveal how the compound alters gene and protein expression profiles related to xenobiotic metabolism, DNA repair, and cell cycle control. This multi-omics approach holds the promise of identifying novel biomarkers of exposure and effect, as well as potential therapeutic targets. nih.govnih.gov
Development of Advanced In Vitro Models for Mechanistic Studies
To better recapitulate the complexity of human tissues and organs, future research on this compound will utilize advanced in vitro models. nih.gov While traditional 2D cell cultures have provided valuable initial insights, they often fail to mimic the three-dimensional architecture and cell-cell interactions of native tissues. nih.gov The development of 3D organoid and "organ-on-a-chip" models of the liver, bladder, and other relevant tissues will provide more physiologically relevant platforms for studying the metabolism, genotoxicity, and carcinogenicity of this compound. nih.gov These models can incorporate different cell types, fluid flow, and mechanical cues, offering a more accurate representation of the in vivo environment. nih.gov The use of human-derived cells in these advanced models will also enhance their predictive value for human health risk assessment.
Q & A
What are the recommended synthetic routes and characterization methods for N-Hydroxy-4-acetylaminostilbene?
Basic Research Question
Synthesis of stilbene derivatives typically involves condensation reactions between aryl aldehydes and acetophenone derivatives. For example, trans-4-acetylaminostilbene analogs are synthesized via reductive amination or coupling reactions using palladium catalysts . Structural characterization should employ nuclear magnetic resonance (NMR) for proton and carbon environments, infrared (IR) spectroscopy for functional group analysis (e.g., hydroxyl, acetyl), and mass spectrometry for molecular weight confirmation . Purity assessment via high-performance liquid chromatography (HPLC) is critical to exclude byproducts.
How can researchers assess the acute toxicity profile of this compound in preclinical models?
Basic Research Question
Acute toxicity studies in rodents (e.g., Wistar rats) involve single-dose administration via oral or intravenous routes. Key endpoints include organ-specific damage (e.g., glandular stomach necrosis) and systemic effects like LD₅₀ determination. For instance, intravenous LD₅₀ in mice is reported as 100 mg/kg . Histopathological analysis of target tissues (e.g., liver, kidney) and quantification of DNA adducts via ³H-radiolabeled compounds provide mechanistic insights into tissue susceptibility .
What methodologies are used to analyze DNA adduct formation and persistence induced by this compound?
Advanced Research Question
DNA adducts are quantified using ³H- or ¹⁴C-labeled compounds followed by Sephadex LH20 chromatography of hydrolyzed DNA/RNA. In liver and kidney, adducts persist with half-lives of 34 and 60 days, respectively, indicating irreversible DNA damage . Autoradiography or ³²P-postlabeling can resolve adduct patterns. Notably, non-target tissues like liver exhibit high adduct levels but require secondary factors (e.g., promoters) for tumorigenesis .
How do promoters like phenobarbital enhance the carcinogenicity of this compound?
Advanced Research Question
Promoters amplify initiated lesions by inducing cell proliferation or inhibiting apoptosis. In rat models, phenobarbital increases hepatoma incidence by 3–5-fold when administered post-initiation with trans-4-acetylaminostilbene . Experimental protocols involve sequential dosing: a single initiator dose followed by chronic promoter exposure (e.g., 0.05% phenobarbital in diet for 12 weeks). Preneoplastic foci quantification via glutathione S-transferase staining validates promoter efficacy .
What experimental designs are used to study synergistic effects between this compound and other carcinogens?
Advanced Research Question
Sequential administration in initiation-promotion models reveals synergism. For example, trans-4-acetylaminostilbene (AAS) followed by 2-acetylaminofluorene (AAF) produces more hepatomas than additive effects alone . Dual-isotope labeling (³H-AAS and ¹⁴C-AAF) tracks compound-specific DNA binding. Synergism is attributed to non-DNA mechanisms, such as altered cell signaling or enhanced clonal expansion of initiated cells .
Why does tissue-specific carcinogenicity occur despite widespread DNA adduct formation?
Advanced Research Question
While DNA adducts form in all tissues (highest in liver), tumorigenesis depends on secondary factors like hormonal milieu (e.g., diethylstilbestrol-induced mammary tumors) or regenerative hyperplasia (e.g., partial hepatectomy) . Liver, a non-target tissue, requires promoter-driven proliferation to convert latent adducts into tumors. This contradicts the "DNA damage-centric" model, emphasizing microenvironmental influences .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
Use enclosed systems and local exhaust ventilation to avoid inhalation of dust/aerosols . Personal protective equipment (PPE) includes nitrile gloves, lab coats, and eye protection. Storage requires airtight containers in dark, cool conditions to prevent degradation . Emergency measures for exposure include copious water rinsing (15+ minutes for skin/eyes) and immediate medical consultation for ingestion .
How should initiation-promotion experiments be designed to evaluate the carcinogenic potential of this compound?
Advanced Research Question
A typical protocol involves:
Initiation Phase : Single oral dose of 50–100 mg/kg trans-4-acetylaminostilbene.
Promotion Phase : Chronic exposure to promoters (e.g., 0.05% phenobarbital in diet for 12–24 weeks).
Endpoint Analysis : Quantify preneoplastic foci (e.g., enzyme-altered hepatic foci) and tumors via histopathology . Partial hepatectomy 24–48 hours post-initiation enhances sensitivity by synchronizing cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
